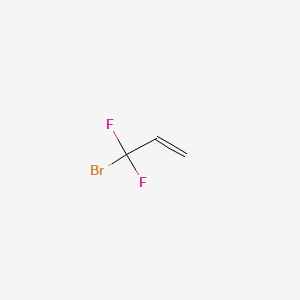

3-Bromo-3,3-difluoroprop-1-ene

Description

Significance of Gem-Difluorinated Organic Scaffolds in Chemical Research

The strategic incorporation of gem-difluorinated scaffolds is a validated approach for creating novel therapeutic agents. nih.gov For instance, the difluoro-analog of the γ-lactam KMN-159 has been shown to be five times more active than its non-fluorinated counterpart. researchgate.net The presence of the CF₂ group is a defining feature in successful drugs like the chemotherapy agent Gemcitabine. researchgate.net The development of synthetic methods to construct these scaffolds is a central challenge and an active area of research, aiming to expand the accessible chemical space for drug discovery and create fluorinated isosteres of biologically active compounds. researchgate.netresearchgate.net

The Pivotal Role of 3-Bromo-3,3-difluoroprop-1-ene as a Versatile Fluorinated Allylic Building Block

This compound, hereafter referred to as BDFP, stands out as one of the most important building blocks for the synthesis of molecules containing the gem-difluoroallyl group. pharm.or.jp Its versatility is demonstrated by its participation in a wide array of chemical transformations, allowing for the construction of diverse and complex fluorinated structures.

Detailed research has established BDFP's utility in several key reaction classes:

Palladium-Catalyzed Nucleophilic Substitution: BDFP readily reacts with various soft carbon nucleophiles in the presence of a palladium catalyst. pharm.or.jp These reactions are highly regioselective, with the nucleophile attacking the γ-position (the carbon of the double bond not bearing the fluorine atoms) to produce 3-substituted 1,1-difluoroalkenes as the sole products. pharm.or.jp This method provides an excellent route to these valuable difluoroalkenes. pharm.or.jp The reaction with nitrogen nucleophiles shows intriguing regioselectivity; amines and carbamates also attack the γ-position, while the sodium salts of sulfonamides predominantly attack the α-position (the carbon bearing the halogens). pharm.or.jp

Base-Promoted N-Allylation: In the absence of transition metals, BDFP can react with compounds like N-methylanilines and N-arylacrylamides under simple base-promoted conditions (e.g., using potassium tert-butoxide). thieme-connect.com This reaction proceeds via the elimination of hydrogen bromide to yield N-(difluoropropenyl)amides or amines. thieme-connect.com

Generation of Organometallic Reagents: BDFP is a precursor to highly useful organometallic reagents. Treatment with zinc powder generates a gem-difluoroallylic zinc intermediate, which can then react with aldehydes and ketones to afford gem-difluorohomoallyl alcohols. chemicalbook.comrsc.org Similarly, it can be used to prepare gem-(difluoroallyl)lithium, a reagent with broad utility in forming other gem-difluorinated compounds. chemicalbook.com

C-H Functionalization Reactions: More advanced applications include its use in transition metal-catalyzed C-H activation/functionalization cascades. For example, a rhodium catalyst enables the direct C-H difluoroallylation of N-ethoxycarbamoyl indoles with BDFP. sioc-journal.cn The resulting 3,3-difluoroallylated indole (B1671886) derivatives can be further cyclized to create novel fluorinated heterocyclic scaffolds with potential biological activity. sioc-journal.cn

Cycloaddition Reactions: The alkyne analogue of BDFP, 1-(3-bromo-3,3-difluoroprop-1-ynyl)benzene, has proven to be an effective dienophile in Diels-Alder reactions. researchgate.netlookchem.com This cycloaddition strategy provides a synthetic route to biaryls containing an ortho-CF₂Br group, which may be difficult to access through traditional cross-coupling methods due to the reactivity of the side chain. lookchem.com

The diverse reactivity of BDFP solidifies its status as a powerful tool in organofluorine chemistry, enabling chemists to forge new pathways to valuable fluorinated molecules.

Summary of Key Reactions Involving this compound

| Reaction Type | Key Reagents/Catalysts | Product Class | Reference(s) |

|---|---|---|---|

| Palladium-Catalyzed Nucleophilic Substitution | Soft Carbon Nucleophiles, Palladium Acetate (B1210297), Triphenylphosphine (B44618) | 3-Substituted 1,1-difluoroalkenes | pharm.or.jp |

| Base-Promoted N-Allylation | N-Arylacrylamides, Potassium tert-butoxide (t-BuOK) | N-(Difluoropropenyl)amides | thieme-connect.com |

| Organozinc Reagent Formation | Zinc Powder, Aldehydes/Ketones | gem-Difluorohomoallyl alcohols | chemicalbook.comrsc.org |

| Rhodium-Catalyzed C-H Activation | N-Ethoxycarbamoyl Indoles, [RhCp*Cl₂]₂, NaOAc | 3,3-Difluoroallylated Indoles | sioc-journal.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDNTTHUKVNJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339267 | |

| Record name | 3-bromo-3,3-difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-90-6 | |

| Record name | 3-bromo-3,3-difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3,3-difluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 3,3 Difluoroprop 1 Ene

Established Synthetic Routes to 3-Bromo-3,3-difluoroprop-1-ene

Traditional methods for synthesizing this compound and its derivatives rely on fundamental organic reactions, including halogenation and olefination strategies.

One of the more direct methods for the synthesis of brominated fluoropropenes involves the halogenation of a suitable propene precursor followed by an elimination reaction. A common route starts with the addition of bromine across the double bond of a fluorinated propene.

A frequently utilized pathway involves reacting 3,3-difluoropropene with bromine gas. This initial step results in the formation of a dibrominated propane (B168953) intermediate, 1,2-dibromo-3,3-difluoropropane. The subsequent step is a dehydrobromination reaction, where a base is used to eliminate a molecule of hydrogen bromide (HBr), thereby generating the desired carbon-carbon double bond to yield this compound. This two-step sequence of addition followed by elimination is a classic and effective strategy for introducing both a halogen and an alkene functionality into the molecule.

The Wittig reaction is a powerful and widely used method for creating alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comyoutube.com This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl group to form a new carbon-carbon double bond. masterorganicchemistry.com This strategy is particularly valuable for the synthesis of complex and functionalized alkenes, including fluorinated derivatives like 3-Bromo-3,3-difluoropropenes. thieme-connect.com The general mechanism involves the attack of the nucleophilic ylide on the carbonyl carbon, leading to a four-membered ring intermediate (an oxaphosphetane) that decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.com

For the synthesis of fluorinated alkenes, modified Wittig-type olefination approaches are often employed to accommodate the unique electronic properties of the fluorinated substrates. thieme-connect.com

A specific and effective application of the Wittig reaction for generating this compound derivatives involves the reaction between a bromodifluoromethyl ketone and a phosphonium ylide. nii.ac.jp In a typical procedure, a phosphonium salt such as methyltriphenylphosphonium (B96628) bromide is treated with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) to generate the corresponding ylide, methylenetriphenylphosphorane. nii.ac.jp

This ylide is then reacted with an appropriate bromodifluoromethyl ketone. The reaction proceeds to form the desired this compound derivative and triphenylphosphine oxide. nii.ac.jp This method has been successfully used to synthesize a range of aryl-substituted 3-Bromo-3,3-difluoropropenes. The reaction is typically quenched with an acid and the product is purified using column chromatography. nii.ac.jp

The following table details the synthesis of several substituted 3-bromo-3,3-difluoropropenes using this Wittig methodology, showcasing the reagents and resulting yields.

| Bromodifluoromethyl Ketone Precursor | Phosphonium Ylide Reagents | Product | Yield |

|---|---|---|---|

| 2-Bromo-2,2-difluoro-1-phenylethan-1-one | Methyltriphenylphosphonium bromide, NaHMDS in THF | (3-Bromo-3,3-difluoroprop-1-en-2-yl)benzene | 65% |

| 2-Bromo-1-(4-bromophenyl)-2,2-difluoroethan-1-one | Methyltriphenylphosphonium bromide, NaHMDS in THF | 1-Bromo-4-((3-bromo-3,3-difluoroprop-1-en-2-yl))benzene | 65% |

| 2-Bromo-1-(4-chlorophenyl)-2,2-difluoroethan-1-one | Methyltriphenylphosphonium bromide, NaHMDS in THF | 1-((3-Bromo-3,3-difluoroprop-1-en-2-yl))-4-chlorobenzene | 32% |

Wittig-Type Olefination Strategies for 3-Bromo-3,3-difluoropropenes

Emerging and Sustainable Synthesis Approaches for this compound

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods, moving towards greener chemistry. rsc.org This includes the use of less hazardous reagents, milder reaction conditions, and catalytic systems that minimize waste. numberanalytics.comnih.gov For the synthesis of fluorinated olefins, emerging strategies include photoredox catalysis and advanced metal-catalyzed reactions that offer alternatives to classical methods. europa.eu

One such advanced method is the catalytic olefination reaction (COR). Research has demonstrated that hydrazones of aromatic aldehydes can be converted into fluorinated alkenes. researchgate.net For example, an olefination of aldehyde hydrazones with CBrF₂–CBrF₂ under copper catalysis, followed by the elimination of hydrogen fluoride (B91410) (HF), yields fluorinated alkenes stereoselectively. researchgate.net While not directly producing the title compound, this catalytic approach from readily available aldehydes represents a more modern and potentially more sustainable alternative to stoichiometric Wittig reactions for creating similar structures.

Furthermore, the general trend in synthesizing fluorinated compounds is shifting towards protocols that reduce environmental impact. rsc.orgnumberanalytics.com This includes exploring reactions in aqueous media and developing metal-free catalytic systems to avoid the use of heavy metals. rsc.orgnih.gov The development of a truly sustainable synthesis for this compound would likely involve one-pot procedures, high atom economy, and the use of catalysis to minimize energy consumption and waste production.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of a target compound while minimizing reaction times and the formation of byproducts. This process involves the systematic variation of parameters such as the catalyst, base, solvent, temperature, and reagent stoichiometry.

While specific optimization studies for the synthesis of this compound are part of broader synthetic reports, the principles are well-illustrated by studies on its subsequent reactions. For instance, the rhodium-catalyzed C-H activation and difluoroallylation of N-ethoxycarbamoyl indoles using this compound was subjected to extensive optimization. sioc-journal.cn Researchers systematically screened various catalysts, bases, and solvents to identify the ideal conditions. sioc-journal.cn The findings showed that a rhodium catalyst ([RhCp*Cl₂]₂) with sodium acetate (B1210297) (NaOAc) as the base in ethanol (B145695) provided the highest yield of the desired product. sioc-journal.cn

The data below illustrates the systematic approach to optimizing a reaction involving this compound, highlighting how different components affect the outcome.

| Parameter | Variation | Outcome/Yield | Comment |

|---|---|---|---|

| Catalyst | [RuCl₂(p-cymene)]₂ | 31% | Initial screening showed moderate activity. |

| Catalyst | [RhCp*Cl₂]₂ | 78% | Rhodium catalyst proved most effective. |

| Base | K₂CO₃ | 45% | Inorganic bases were tested for efficacy. |

| Base | NaOAc | 78% | Sodium acetate was identified as the optimal base. |

| Solvent | Dioxane | 55% | Solvent screening is crucial for solubility and reactivity. |

| Solvent | EtOH | 75% (isolated) | Ethanol provided the best result for isolated product. |

| Temperature | 80 °C | Lower Yield | Higher temperatures were detrimental to the reaction. |

This rigorous optimization process is fundamental to developing robust and scalable synthetic routes, not only for reactions utilizing this compound but also for its own synthesis, such as in the Wittig reaction where choices of base, solvent, and temperature are crucial for achieving high yields. nii.ac.jp

Reactivity and Mechanistic Investigations of 3 Bromo 3,3 Difluoroprop 1 Ene

Nucleophilic Substitution Reactions Involving 3-Bromo-3,3-difluoroprop-1-ene

The electron-withdrawing nature of the fluorine atoms in this compound significantly influences its reactivity in nucleophilic substitution reactions. These reactions provide efficient pathways for the synthesis of a variety of fluorinated organic molecules. pharm.or.jp

Palladium-Catalyzed Nucleophilic Substitutions of α-Bromo-α,α-difluoroallyl Derivatives

Palladium-catalyzed nucleophilic substitution of α-bromo-α,α-difluoroallyl derivatives, including this compound, has proven to be an effective method for creating various fluorinated organic compounds. nih.gov This approach has been successfully applied in the synthesis of gem-difluorinated isoxazole (B147169) derivatives and other structurally diverse molecules. nih.gov

A key aspect of the palladium-catalyzed nucleophilic substitution of this compound is the regioselectivity of the reaction, which can proceed via either a γ-substitution or an α-substitution pathway. In many cases, particularly with soft carbon nucleophiles, the reaction shows high regioselectivity, exclusively yielding the γ-substituted product, which are 3-substituted 1,1-difluoroalkenes. pharm.or.jp For instance, the reaction of this compound with various soft nucleophiles in the presence of a palladium catalyst resulted solely in the formation of 3-substituted 1,1-difluoroalkenes (γ-substitution), with no detection of the corresponding 3-substituted 3,3-difluoroalkenes (α-substitution). pharm.or.jp

However, the nature of the nucleophile can influence this regioselectivity. While soft carbon nucleophiles and certain nitrogen nucleophiles like amines and carbamates favor the γ-position, other nucleophiles, such as the sodium salts of sulfonamides, have been observed to predominantly attack the α-position. nih.govresearchgate.net This highlights the nuanced control that the choice of nucleophile exerts on the reaction's outcome.

"Soft" nucleophiles, a term classified based on the pKa of the pronucleophile, play a crucial role in the Tsuji-Trost allylic substitution reaction. nih.gov In the context of this compound, several soft carbon nucleophiles react regioselectively to give 3-substituted 1,1-difluoroalkenes. pharm.or.jpnih.gov The paradigm for what constitutes a "soft" nucleophile has been expanded, with studies showing that even species with a pronucleophile pKa up to 32 can behave as such in palladium-catalyzed allylic substitutions. nih.govrsc.org

The catalytic system employed is also critical. A common and effective system involves palladium acetate (B1210297) [Pd(OAc)₂] and triphenylphosphine (B44618) [PPh₃]. pharm.or.jp In a typical reaction, 4 mol% of palladium acetate and 16 mol% of triphenylphosphine are used to catalyze the reaction between this compound and soft nucleophiles. pharm.or.jp This system is believed to generate the active Pd(0) species in situ, which is essential for the catalytic cycle. pharm.or.jpcaltech.edu

The following table summarizes the palladium-catalyzed reactions of this compound with various soft nucleophiles, leading to the exclusive formation of γ-substituted products.

Table 1: Palladium-Catalyzed γ-Substitution of this compound with Soft Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Diethyl 2-methylmalonate | Diethyl 2-(3,3-difluoroprop-2-enyl)-2-methylmalonate | 85 |

| Ethyl 2-methylacetoacetate | Ethyl 2-(3,3-difluoroprop-2-enyl)-2-methylacetoacetate | 78 |

| 2-Methyl-1,3-diphenylpropane-1,3-dione | 2-(3,3-Difluoroprop-2-enyl)-2-methyl-1,3-diphenylpropane-1,3-dione | 81 |

| N-Benzylidenemethylamine | N-(3,3-Difluoroprop-2-enyl)-N-methyl-1-phenylmethanimine | 65 |

Data sourced from a study on palladium-catalyzed nucleophilic substitutions. pharm.or.jp

The mechanism of the palladium-catalyzed substitution is proposed to proceed through a (difluoroallyl)palladium complex intermediate. pharm.or.jp This intermediate is formed via the oxidative addition of the α-bromo-α,α-difluoroallyl derivative to a Pd(0) species. pharm.or.jpcaltech.edu The subsequent reaction of this complex with a nucleophile leads to the final product.

The regioselectivity of the nucleophilic attack on the (difluoroallyl)palladium complex is a subject of ongoing investigation. pharm.or.jp It is believed that the nature of the nucleophile and the ligands on the palladium center influence whether the attack occurs at the α or γ position of the allyl system. pharm.or.jpresearchgate.net

Reactions with Organometallic Reagents

This compound also reacts with various organometallic reagents, leading to the formation of gem-difluoroallylic metal species. These species are valuable intermediates in their own right, reacting with electrophiles such as carbonyl compounds to produce gem-difluorohomoallyl alcohols. pharm.or.jp

The treatment of this compound with different metals or organometallic precursors can generate a range of gem-difluoroallylic metal species.

gem-Difluoroallyl Lithium: This species can be conveniently prepared by reacting this compound with alkyllithium reagents, such as methyllithium, often in the presence of lithium bromide. pharm.or.jpchemicalbook.com

gem-Difluoroallyl Zinc: Acid-washed zinc powder can be used to generate the corresponding zinc reagent. This reagent reacts with aldehydes and ketones to give gem-difluorohomoallyl alcohols in moderate yields. pharm.or.jpchemicalbook.com

gem-Difluoroallyl Indium: Indium metal can also mediate the reaction of this compound with aldehydes. pharm.or.jpchemicalbook.com

The following table provides examples of the generation and subsequent reaction of these gem-difluoroallylic metal species.

Table 2: Generation and Reaction of gem-Difluoroallylic Metal Species

| Metal/Reagent | Electrophile | Product | Reference |

|---|---|---|---|

| Alkyllithium | Carbonyl Compounds | gem-Difluorohomoallyl alcohols | pharm.or.jp |

| Zinc | Aldehydes, Ketones | gem-Difluorohomoallyl alcohols | pharm.or.jpchemicalbook.com |

| Indium | Aldehydes | gem-Difluorohomoallyl alcohols | pharm.or.jpchemicalbook.com |

Subsequent Reactivity with Electrophiles (e.g., Carbonyl Compounds)

The organometallic intermediates derived from this compound exhibit significant reactivity towards electrophiles, particularly carbonyl compounds. For instance, the reaction of this compound with aldehydes and ketones in the presence of acid-washed zinc powder yields gem-difluorohomoallyl alcohols in moderate amounts. chemicalbook.comevitachem.com This transformation typically occurs at temperatures ranging from 0°C to room temperature. chemicalbook.comevitachem.com

Similarly, indium-mediated reactions between this compound and aldehydes also produce gem-difluorohomoallyl alcohols. chemicalbook.com The gem-difluoroallylic metal species, generated through the treatment of this compound with metals like zinc or indium, readily attack the electrophilic carbon of the carbonyl group. pharm.or.jp This reactivity underscores the utility of this compound as a building block for introducing the gem-difluoromethylene moiety into organic molecules, which is a recognized isopolar and isosteric substitute for an oxygen atom. pharm.or.jp

The reaction proceeds via a nucleophilic addition mechanism where the gem-difluoroallylic metal species acts as the nucleophile. The general scheme for this reaction is the formation of a new carbon-carbon bond between the γ-carbon of the difluoroallyl unit and the carbonyl carbon, resulting in the corresponding alcohol after workup.

Radical Reactions Initiated or Mediated by this compound

Radical Bromination of 1,1-Difluoroalkenes Derived from this compound

The radical bromination of 1,1-difluoroalkenes, which can be synthesized from this compound, provides a pathway to 1-substituted 3-bromo-3,3-difluoroprop-1-enes. pharm.or.jp This type of reaction, often initiated by light or a radical initiator, involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. libretexts.org The subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), which maintains a low concentration of molecular bromine, leads to the formation of the allylic bromide. libretexts.org

The regioselectivity of the bromination is influenced by the stability of the resulting radical intermediate. libretexts.org In the case of unsymmetrical allylic radicals derived from 1,1-difluoroalkenes, a mixture of products can be formed, with the major product often resulting from the reaction at the less sterically hindered site of the radical. libretexts.org These resulting 1-substituted 3-bromo-3,3-difluoroprop-1-enes can then serve as precursors for the synthesis of 1,3-disubstituted 3,3-difluoroalkenes through reactions with carbon nucleophiles. pharm.or.jp

Base-Promoted Reactions and Elimination Pathways of this compound

Synthesis of N-(Difluoropropenyl)amides/Amines via HBr Elimination

Under basic conditions, this compound undergoes elimination of hydrogen bromide (HBr) to facilitate the synthesis of N-(difluoropropenyl)amides and amines. thieme-connect.comglobalauthorid.comresearchgate.netdntb.gov.uaresearchgate.net This reaction provides an efficient, transition-metal-free method for creating these classes of fluorinated compounds. thieme-connect.comresearchgate.netresearchgate.net When this compound is reacted with N-methylanilines or N-arylacrylamides in the presence of a base, the corresponding N-(difluoropropenyl) products are formed. thieme-connect.comresearchgate.netresearchgate.net

The reaction mechanism is believed to proceed through a base-promoted elimination of HBr from the starting material. thieme-connect.com For example, the synthesis of N-(3,3-difluoroprop-2-en-1-yl)-N-(4-methoxyphenyl)acrylamide is achieved by reacting N-(4-methoxyphenyl)acrylamide with 3-bromo-3,3-difluoropropene in the presence of potassium tert-butoxide (t-BuOK) in acetonitrile (B52724) (MeCN) at 100°C. thieme-connect.com This process highlights a straightforward approach to valuable fluorinated molecules. thieme-connect.comresearchgate.netresearchgate.net

Table 1: Synthesis of N-(Difluoropropenyl)amides/Amines

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-methoxyphenyl)acrylamide | 3-Bromo-3,3-difluoropropene | t-BuOK | MeCN | 100 | N-(3,3-Difluoroprop-2-en-1-yl)-N-(4-methoxyphenyl)acrylamide | 55 | thieme-connect.com |

| N-methylanilines | 3-Bromo-3,3-difluoropropene | Base | - | - | N-(difluoropropenyl)amines | - | thieme-connect.com |

| N-arylacrylamides | 3-Bromo-3,3-difluoropropene | Base | - | - | N-(difluoropropenyl)amides | - | thieme-connect.com |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-Catalyzed Heck-Type Reactions with Fluorinated Olefins

Palladium-catalyzed Heck-type reactions represent a significant method for the functionalization of fluorinated olefins, including derivatives of this compound. d-nb.infomdpi.comorganic-chemistry.org These reactions involve the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While the classic Heck reaction is well-established, its application to fluorinated substrates has been an area of active research. d-nb.infomdpi.com

For instance, palladium-catalyzed olefination of aryl halides with 1H,1H,2H-perfluoro-1-alkenes has been shown to produce trans-fluorous ponytail-substituted aryl compounds in good to excellent yields. mdpi.com The reaction of this compound with various soft carbon nucleophiles in the presence of a palladium(0) catalyst, such as one generated from palladium acetate and triphenylphosphine, regioselectively yields 3-substituted 1,1-difluoroalkenes. pharm.or.jp The reaction is proposed to proceed through a (difluoroallyl)palladium complex intermediate. pharm.or.jp

Interestingly, the regioselectivity of these reactions can be influenced by both steric and electronic factors. pharm.or.jp In the case of the reaction between this compound and soft nucleophiles, γ-substitution is exclusively observed, leading to the formation of 3-substituted 1,1-difluoroalkenes. pharm.or.jp However, with certain nucleophiles like phenylzinc chloride or tributylphenyltin, further reaction can occur to yield products like 1-fluoro-1,3-diphenylpropene. pharm.or.jp

Table 2: Palladium-Catalyzed Heck-Type Reactions

| Alkene | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-3,3-difluoropropene | Soft Carbon Nucleophiles | Pd(OAc)₂, PPh₃ | 3-Substituted 1,1-difluoroalkenes | - | pharm.or.jp |

| 1H,1H,2H-Perfluoro-1-alkenes | Aryl Halides | Herrmann-Beller palladacycle | trans-Fluorous ponytail-substituted aryl compounds | >90% | mdpi.com |

| Styrene Derivatives | 2-Bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂, Xantphos | Trifluoromethylated allylic products | Moderate to excellent | d-nb.info |

Palladium-Catalyzed Carbonyl Amination for α-CF3 Acrylamides

The synthesis of α-CF3 amides is of significant interest due to their prevalence in biologically active compounds and their utility as synthetic precursors. nih.gov However, their synthesis can be challenging. nih.govresearchgate.net A palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene has been developed as a method to produce α-CF3 acrylamides. nih.govresearchgate.net This reaction demonstrates good substrate adaptability and functional group tolerance. nih.gov By carefully selecting the phosphine (B1218219) ligands, different amide products can be obtained. nih.govresearchgate.net

In a typical reaction, a palladium catalyst, such as Pd(PPh3)2Cl2, is employed along with a phosphine ligand. nih.gov The reaction conditions, including the choice of solvent and base, are optimized to achieve high yields. nih.gov For instance, the use of certain phosphine ligands can result in yields of up to 72%. nih.gov The reaction proceeds through a proposed mechanism involving the oxidative addition of the fluorinated olefin to the Pd(0) complex, followed by CO insertion and subsequent attack by the amine. researchgate.net

A variety of anilines and amines can be used in this reaction, leading to a diverse range of α-CF3 acrylamides. researchgate.net The reaction has been shown to be scalable, with only a slight decrease in yield when performed on a larger scale. researchgate.net

Table 1: Optimization of Palladium-Catalyzed Carbonyl Amination

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PdCl2 (2) | PCy3 (4) | - | 1,4-Dioxane | 100 | 6 |

| 2 | Pd(PPh3)2Cl2 (2) | Ligand B | - | 1,4-Dioxane | 100 | 72 |

Data sourced from a study on the synthesis of α-CF3 amides via palladium-catalyzed carbonylation. nih.govresearchgate.net

Copper-Catalyzed Alkylation of α-(trifluoromethyl)styrenes Derived from Similar Fluorinated Precursors

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of fluorinated organic molecules. researchgate.netrsc.orgrsc.org Specifically, the copper-catalyzed tertiary alkylation of α-(trifluoromethyl)styrenes provides an efficient route to 3-tertiary alkylated 1,1-difluorostyrene derivatives. rsc.orgrsc.org This SN2' alkylation reaction proceeds smoothly at room temperature and demonstrates good functional-group compatibility. rsc.org

The choice of copper salt as a catalyst is crucial, with CuCN being identified as the most effective, leading to products in high yields (up to 97%). rsc.org Other copper salts or catalysts based on palladium or nickel result in significantly lower yields. rsc.org The reaction utilizes tertiary alkylmagnesium reagents, such as t-BuMgCl, as the alkylating agent. rsc.org The scope of the reaction is broad, tolerating various substituents on the α-(trifluoromethyl)styrene substrate. rsc.org

Mechanistic studies suggest an inner-sphere electron transfer mechanism for the copper-catalyzed activation of C(sp³)–F bonds. nih.gov This process can lead to defluorinative C-N coupling reactions with various amines. nih.gov

Table 2: Scope of Copper-Catalyzed Tertiary Alkylation of α-(trifluoromethyl)styrenes

| Entry | α-(trifluoromethyl)styrene | Product | Yield (%) |

| 1 | 4-(3,3,3-trifluoroprop-1-en-2-yl)-1,1'-biphenyl | 3aa | 97 |

| 2 | 1-methoxy-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | 3ba | 95 |

| 3 | 1-fluoro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | 3ca | 92 |

| 4 | 1-chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | 3da | 89 |

Reaction conditions: α-(trifluoromethyl)styrene (1.0 mmol), t-BuMgCl (1.5 mmol), CuCN (0.25 mmol), THF (3 mL), rt, 3 h, Ar. Isolated yields. rsc.org

Rhodium-Catalyzed C-H Functionalization of Indoles with this compound

Rhodium catalysis has enabled the direct C-H functionalization of indoles, providing a step- and atom-economical approach to substituted indole (B1671886) derivatives. sioc-journal.cnmdpi.com Specifically, a Cp*Rh(III)-catalyzed C-H 3,3-difluoroallylation of N-ethoxycarbamoyl indoles with this compound has been developed. sioc-journal.cn This reaction proceeds under mild conditions and offers a direct route to 3,3-difluoroallylated indole derivatives. sioc-journal.cn

The reaction is typically carried out in the presence of a rhodium catalyst, such as [Cp*RhCl2]2, and a base, like NaOAc. sioc-journal.cn The choice of directing group on the indole nitrogen is important, with N-ethoxycarbamoyl, N-methoxycarbamoyl, and N-benzyloxycarbamoyl groups all proving effective. sioc-journal.cn The reaction tolerates a range of functional groups on the indole ring. sioc-journal.cn Control experiments have demonstrated that both the catalyst and the base are essential for the reaction to proceed. sioc-journal.cn Interestingly, the reaction can also be conducted under air, albeit with a slightly reduced yield. sioc-journal.cn

This methodology represents a rare example of direct 3,3-difluoroallylation of C-H bonds with this compound. sioc-journal.cn

Table 3: Optimization of Rhodium-Catalyzed C-H Difluoroallylation of Indoles

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Yield (%) |

| 1 | [RuCl2(p-cymene)]2 (10) | NaOAc | 60 | 31 |

| 2 | [CpRhCl2]2 (10) | NaOAc | 60 | 85 |

| 3 | [CpRhCl2]2 (10) | NaOAc | 80 | Lower |

| 4 | [CpRhCl2]2 (5) | NaOAc | 60 | Lower |

| 5 | [CpRhCl2]2 (10) | No Base | 60 | No Reaction |

| 6 | No Catalyst | NaOAc | 60 | No Reaction |

| 7 | [Cp*RhCl2]2 (10) | NaOAc | 60 (under air) | 79 |

Reaction conditions: N-ethoxy-1H-indole-1-carboxamide (0.3 mmol), 3-bromo-3,3-difluoropropene (0.9 mmol), catalyst, base (2.0 equiv.), solvent (2.0 mL), sealed tube, 24 h under argon. sioc-journal.cn

Cyclization and Annulation Strategies Utilizing this compound

The 3,3-difluoroallyl group introduced using this compound can undergo further transformations, such as cyclization and annulation reactions, to construct complex fluorinated heterocyclic systems.

Sequential Cyclization of 3,3-Difluoroallylated Indole Derivatives

Following the successful rhodium-catalyzed 3,3-difluoroallylation of indoles, the resulting products can be subjected to a sequential cyclization to generate novel fluorinated 3,4-dihydropyrimido[1,6-a]-indol-1(2H)-ones. sioc-journal.cn This two-step strategy provides an efficient pathway to complex, indole-fused heterocycles. sioc-journal.cnsioc-journal.cn

The cyclization is typically mediated by an electrophilic reagent, which facilitates the intramolecular reaction. This approach highlights the synthetic utility of the initially installed 3,3-difluoroallyl group, transforming it into a key component of a new heterocyclic ring system.

N-Iodosuccinimide-Mediated Cyclization for Fluorinated Heterocycles

A key example of the sequential cyclization strategy involves the use of N-iodosuccinimide (NIS) as a mediator. sioc-journal.cnsioc-journal.cn The NIS-mediated cyclization of 3,3-difluoroallylated indole derivatives proceeds efficiently to afford fluorinated 3,4-dihydropyrimido[1,6-a]-indol-1(2H)-ones. sioc-journal.cnsioc-journal.cn This reaction demonstrates broad synthetic generality and high efficiency, making it a valuable tool for the construction of fluorine-containing heterocycles for potential applications in drug discovery. sioc-journal.cnsioc-journal.cn

Synthetic Applications of 3 Bromo 3,3 Difluoroprop 1 Ene in Complex Molecule Synthesis

Synthesis of 1,1-Difluoroalkenes and Substituted Derivatives

3-Bromo-3,3-difluoroprop-1-ene serves as a key precursor for the synthesis of 1,1-difluoroalkenes. These structures are important as they can function as bioisosteres for aldehydes and ketones. pharm.or.jp Palladium-catalyzed cross-coupling reactions have been effectively utilized for this transformation. In these reactions, various soft carbon nucleophiles react regioselectively with this compound to yield 3-substituted 1,1-difluoroalkenes. pharm.or.jp The reaction typically proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand. pharm.or.jp

A range of nucleophiles have been successfully employed in these coupling reactions, leading to a diverse array of substituted 1,1-difluoroalkenes. pharm.or.jp For instance, the reaction with organozinc and organotin reagents has been reported to produce the corresponding substituted alkenes. pharm.or.jp This method provides a reliable route to these valuable fluorinated compounds, avoiding the formation of the isomeric 3,3-difluoroalkene products. pharm.or.jp

| Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Soft Carbon Nucleophiles | Palladium Acetate / Triphenylphosphine (B44618) | 3-Substituted 1,1-Difluoroalkenes | pharm.or.jp |

| Phenylzinc Chloride | Not Specified | 1-Fluoro-1,3-diphenylpropene | pharm.or.jp |

| Tributylphenyltin | Not Specified | 1-Fluoro-1,3-diphenylpropene | pharm.or.jp |

Preparation of Gem-Difluorohomoallyl Alcohols

The synthesis of gem-difluorohomoallyl alcohols represents another significant application of this compound. These compounds are valuable intermediates in the synthesis of various biologically active molecules. chemicalbook.comthieme-connect.com A common method for their preparation involves the reaction of this compound with aldehydes or ketones in the presence of a metal mediator. chemicalbook.comevitachem.com

The Barbier-type reaction, which generates the organometallic species in situ, is frequently employed for this transformation. wikipedia.orgthieme-connect.com Metals such as zinc and indium are effective in mediating this reaction. chemicalbook.comthieme-connect.comevitachem.com For example, aldehydes and ketones react with this compound in the presence of acid-washed zinc powder to afford gem-difluorohomoallyl alcohols in moderate yields. chemicalbook.com Similarly, an indium-mediated reaction with aldehydes also produces these alcohols. thieme-connect.com

| Carbonyl Compound | Metal Mediator | Product | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Zinc | Gem-difluorohomoallyl alcohols | chemicalbook.comevitachem.com |

| Aldehydes | Indium | Gem-difluorohomoallyl alcohols | thieme-connect.com |

| Ethyl glyoxalate | Indium | α-hydroxy ester derivative | thieme-connect.com |

Construction of Fluorinated Nitrogen-Containing Compounds

N-(Difluoropropenyl)amides and amines are an important class of fluorinated compounds, and their synthesis can be achieved using this compound. thieme-connect.comresearchgate.net An efficient, transition-metal-free method involves the reaction of this compound with N-methylanilines or N-arylacrylamides under base-promoted conditions. thieme-connect.comresearchgate.net This reaction proceeds via the elimination of a molecule of hydrogen bromide. thieme-connect.comresearchgate.net

In a typical procedure, N-(4-methoxyphenyl)acrylamide reacts with this compound in the presence of potassium tert-butoxide in acetonitrile (B52724) at elevated temperatures to yield the corresponding N-(3,3-difluoroprop-2-en-1-yl)-N-(4-methoxyphenyl)acrylamide. thieme-connect.com Palladium catalysis has also been employed for the reaction of nitrogen nucleophiles with this compound, with the regioselectivity of the attack (at the α- or γ-position) being dependent on the nature of the nucleophile. pharm.or.jp

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| N-methylanilines | This compound | Base-promoted | N-(Difluoropropenyl)amines | thieme-connect.comresearchgate.net |

| N-arylacrylamides | This compound | Base-promoted | N-(Difluoropropenyl)amides | thieme-connect.comresearchgate.net |

| N-(4-methoxyphenyl)acrylamide | This compound | t-BuOK, MeCN, 100 °C | N-(3,3-Difluoroprop-2-en-1-yl)-N-(4-methoxyphenyl)acrylamide | thieme-connect.com |

While the direct synthesis of α-CF3 acrylamides from this compound is not explicitly detailed, related methodologies highlight the importance of fluorinated propenes in accessing such structures. For instance, palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene with amines is a reported method for synthesizing α-CF3 acrylamides. researchgate.netresearchgate.netnih.gov This suggests the potential for developing similar carbonylation strategies starting from this compound or its derivatives.

The synthesis of α-CF3 amides is a significant area of research due to the role of these compounds in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov The development of efficient synthetic routes, often involving transition-metal catalysis, is crucial for accessing a wide range of these valuable compounds. researchgate.netresearchgate.netnih.gov

Development of Fluorinated Heterocyclic Systems

The direct C-H 3,3-difluoroallylation of indoles represents a powerful tool for the synthesis of complex fluorinated heterocyclic systems. nih.govacs.org Both manganese and rhodium-catalyzed methods have been developed for this transformation using this compound as the difluoroallylating agent. nih.govacs.orgsioc-journal.cn

A manganese(I)-catalyzed approach allows for the direct C-H activation and subsequent 3,3-difluoroallylation of indoles, tolerating a broad range of substrates with diverse functional groups. nih.govacs.org More recently, a rhodium(III)-catalyzed C-H 3,3-difluoroallylation of N-ethoxycarbamoyl indoles with this compound has been reported. sioc-journal.cn This reaction proceeds efficiently in the presence of a rhodium catalyst and a base, such as sodium acetate, in ethanol (B145695). sioc-journal.cn The resulting 3,3-difluoroallylated indole (B1671886) derivatives can undergo further cyclization to produce novel fluorinated polycyclic scaffolds. sioc-journal.cn

| Indole Substrate | Catalyst System | Product | Reference |

|---|---|---|---|

| Indoles | Manganese(I) complex | 3,3-Difluoroallylated indoles | nih.govacs.org |

| N-ethoxy-1H-indole-1-carboxamide | [RhCp*Cl2]2 / NaOAc | 3,3-Difluoroallylated indole derivative | sioc-journal.cn |

Fluorinated 3,4-Dihydropyrimido[1,6-a]-indol-1(2H)-one Scaffolds

A significant application of this compound is in the synthesis of novel fluorinated 3,4-dihydropyrimido[1,6-a]-indol-1(2H)-one scaffolds. This process involves a sequential reaction strategy that begins with a Cp*Rh(III)-catalyzed C-H 3,3-difluoroallylation of N-ethoxycarbamoyl indoles with this compound. sioc-journal.cn This initial step yields 3,3-difluoroallylated indole derivatives. sioc-journal.cn

Subsequent cyclization of these intermediates, mediated by N-iodosuccinimide (NIS), leads to the formation of the desired fluorinated 3,4-dihydropyrimido[1,6-a]-indol-1(2H)-one framework. sioc-journal.cn This method is noted for its broad synthetic applicability and high efficiency, providing a valuable pathway for constructing fluorine-containing heterocycles that are of interest in drug discovery. sioc-journal.cn The indole scaffold is a common feature in many biologically active natural products and drugs, and its fusion with other heterocyclic systems, such as in pyrimido[1,6-a]-indol-1(2H)-ones, can lead to compounds with interesting properties, including potential as fluorescent materials and 5-HT3 receptor antagonists. sioc-journal.cn

The optimization of the initial 3,3-difluoroallylation reaction has been systematically studied. The choice of catalyst, base, and solvent all play a crucial role in the reaction's success. Initial screenings showed that a rhodium catalyst, specifically [RhCp*Cl2]2, provided superior results compared to ruthenium or iridium catalysts. sioc-journal.cn Sodium acetate (NaOAc) was identified as the optimal base, and ethanol (EtOH) as the most effective solvent, leading to an isolated yield of 75% for the desired product. sioc-journal.cn Further investigation revealed that the reaction could also be successfully conducted under air, albeit with a slightly lower yield. sioc-journal.cn

Table 1: Optimization of the 3,3-Difluoroallylation Reaction of N-ethoxy-1H-indole-1-carboxamide with this compound sioc-journal.cn

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| [RuCl2(p-cymene)]2 (10) | NaOAc (2.0) | EtOH | 60 | 31 |

| [IrCpCl2]2 (10) | NaOAc (2.0) | EtOH | 60 | - |

| [RhCpCl2]2 (10) | NaOAc (2.0) | EtOH | 60 | 78 |

| [RhCpCl2]2 (10) | KOAc (2.0) | EtOH | 60 | 65 |

| [RhCpCl2]2 (10) | Na2CO3 (2.0) | EtOH | 60 | 58 |

| [RhCpCl2]2 (10) | NaOAc (2.0) | Dioxane | 60 | 45 |

| [RhCpCl2]2 (10) | NaOAc (2.0) | THF | 60 | 32 |

| [RhCpCl2]2 (10) | NaOAc (2.0) | MeOH | 60 | 68 |

| [RhCpCl2]2 (10) | NaOAc (2.0) | EtOH | 80 | Lower Yield |

| [RhCpCl2]2 (5) | NaOAc (2.0) | EtOH | 60 | Lower Yield |

| [RhCpCl2]2 (10) | NaOAc (1.5) | EtOH | 60 | Lower Yield |

Contributions to the Synthesis of Precursors for Retinoids and Biologically Active Compounds

This compound serves as a valuable building block in the synthesis of precursors for retinoids and other biologically active compounds. researchgate.net 1,3-Butadienes are key intermediates in the synthesis of retinoids, and methods have been developed to create trifluoromethylated versions of these structures. researchgate.net While not a direct precursor in all published examples, the reactivity of similar fluorinated propenes highlights the potential utility of this compound in this area. For instance, the palladium-catalyzed fluorinated Heck reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides produces 3-trifluoromethylated 1,3-butadienes, which are recognized as important precursors for retinoids. researchgate.net

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. sioc-journal.cn This makes fluorinated compounds, and the reagents used to synthesize them like this compound, highly sought after in pharmaceutical and agrochemical research. sioc-journal.cnchembk.com The ability to incorporate a difluoromethyl group into a molecule can lead to the development of new drugs, pesticides, and plant protection agents. chembk.comchembk.com

Furthermore, the Diels-Alder reaction, a cornerstone of organic synthesis for creating cyclohexene (B86901) derivatives, has been employed with fluorinated starting materials to generate a wide array of compounds. lookchem.com The use of 1-(3-bromo-3,3-difluoroprop-1-ynyl)benzenes as dienophiles in Diels-Alder reactions demonstrates a strategy for preparing ortho-CF2Br-substituted biaryls. lookchem.com Biaryls are prevalent in many biologically active compounds with anti-inflammatory, anti-rheumatic, and antitumor properties. lookchem.com This showcases a pathway where a derivative of this compound can be used to construct complex and potentially bioactive molecules.

Role of this compound as a Monomer in Polymerization Reactions

This compound can also function as a monomer in polymerization reactions, serving as a starting material for the synthesis of various polymer materials. chembk.comchembk.com In addition polymerization, monomers add to one another in such a way that the resulting polymer contains all the atoms of the initial monomer units. libretexts.org Monomers containing carbon-carbon double bonds, such as this compound, are suitable for this type of polymerization. libretexts.org

The polymerization of vinyl monomers is a well-established process that typically involves initiation, propagation, and termination steps. libretexts.org The presence of the difluoromethyl and bromo groups on the this compound monomer would be expected to impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered solubility characteristics. While specific details on the polymerization of this compound and the properties of the resulting polymers are not extensively detailed in the provided search results, its classification as a monomer suitable for polymerization reactions is noted. chembk.comchembk.com

Advanced Spectroscopic Characterization Techniques Applied to 3 Bromo 3,3 Difluoroprop 1 Ene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity Determination.rsc.orgrsc.orgmagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Bromo-3,3-difluoroprop-1-ene and its reaction products. Both ¹H and ¹⁹F NMR are instrumental in confirming molecular structures and determining the regioselectivity of reactions. rsc.orgrsc.orgmagritek.com

In the ¹H NMR spectrum of this compound, the vinyl protons exhibit characteristic signals. For instance, in a reaction product where the bromo-difluoroallyl group is attached to a phenyl ring, the two geminal protons (=CH₂) may appear as singlets at approximately 5.51 ppm and 5.84 ppm. nii.ac.jp In another example, the protons of the vinyl group in a reaction product appeared as multiplets. rsc.org The chemical shifts and coupling constants of these protons are crucial for confirming the presence of the prop-1-ene (B156429) moiety. In reaction products, the signals of protons adjacent to the difluorinated carbon can be split by the fluorine atoms, providing valuable information about the connectivity of the molecule. For example, in a product where the double bond has been modified, a methylene (B1212753) group (CH₂) adjacent to the CF₂Br group might show a triplet in the ¹H NMR spectrum due to coupling with the fluorine atoms. rsc.org

Below is a table showcasing typical ¹H NMR data for a reaction product of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ArH | 7.38 | d | 7.6 |

| ArH | 7.20 | d | 7.6 |

| =CH₂ | 5.84 | s | |

| =CH₂ | 5.51 | s | |

| CH₃ | 2.38 | s |

This table is based on data for 1-(3-Bromo-3,3-difluoroprop-1-en-2-yl)-4-methylbenzene. nii.ac.jp

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion. magritek.com For this compound derivatives, the ¹⁹F NMR spectrum typically shows a singlet for the two equivalent fluorine atoms. For example, in 1-(3-Bromo-3,3-difluoroprop-1-en-2-yl)-4-methylbenzene, the ¹⁹F NMR signal appears at -115.7 ppm. nii.ac.jp

In more complex reaction products, the fluorine atoms may become diastereotopic, leading to two separate signals. For instance, in a Diels-Alder adduct, the two fluorine atoms of the CF₂Br group can appear as two doublets due to geminal F-F coupling. lookchem.com The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, making this technique excellent for monitoring reactions and identifying products. magritek.com For example, in a substitution reaction, the disappearance of the signal corresponding to the starting material and the appearance of a new signal at a different chemical shift indicates product formation. rsc.org

Here is an interactive data table with representative ¹⁹F NMR data for various reaction products.

| Compound | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| 1-(3-Bromo-3,3-difluoroprop-1-en-2-yl)-4-chlorobenzene | -116.4 | s |

| A Diels-Alder adduct | -37.47, -41.54 | d, J = 159.3 Hz; d, J = 159.3 Hz |

| 2-(3-bromo-1,1-difluoroprop-1-en-2-yl)-1,1'-biphenyl | -82.55, -84.79 | d, J = 21.4 Hz; d, J = 21.3 Hz |

| 4-(3-bromo-1,1-difluoroprop-1-en-2-yl)dibenzo[b,d]thiophene | -81.67, -84.48 | d, J = 17.6 Hz; d, J = 17.5 Hz |

This table is compiled from data reported for various reaction products of this compound. rsc.orgnii.ac.jplookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.orgrsc.org

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups within this compound and its reaction products. rsc.orgrsc.org The IR spectrum of the parent compound and its derivatives will prominently feature absorption bands corresponding to the C=C double bond, C-F bonds, and the C-Br bond.

The C=C stretching vibration typically appears in the region of 1600-1680 cm⁻¹. The strong absorptions corresponding to the C-F stretching vibrations are usually found in the 1000-1400 cm⁻¹ range. The C-Br stretching frequency is observed at lower wavenumbers, generally between 500 and 600 cm⁻¹. For instance, the IR spectrum of a derivative, 1-(3-Bromo-3,3-difluoroprop-1-en-2-yl)-4-methylbenzene, shows characteristic peaks at 1151 cm⁻¹ (C-F) and 914 cm⁻¹ (C=C). nii.ac.jp

The table below summarizes key IR absorption frequencies for a derivative of this compound.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=C | Stretching | 914 |

| C-F | Stretching | 1151, 1070 |

| C-H (aromatic) | Stretching | 2923 |

This table is based on data for 1-(3-Bromo-3,3-difluoroprop-1-en-2-yl)-4-methylbenzene. nii.ac.jp

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis.rsc.orgrsc.org

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the fragmentation patterns of this compound and its products. rsc.orgrsc.org The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and various fragment ions. savemyexams.com

For this compound, the molecular ion peak will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). miamioh.edu The molecular weight of the compound is 156.96 g/mol . nih.gov In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision, which helps to confirm the elemental composition. rsc.org

Common fragmentation pathways for halogenated compounds include the loss of the halogen atom. miamioh.edu For this compound, a prominent fragment would be [M-Br]⁺. nih.gov Further fragmentation can involve the loss of fluorine atoms or other small neutral molecules. In the gas chromatography-mass spectrometry (GC-MS) data for this compound, the top peak is observed at an m/z of 77. nih.gov

Below is a data table illustrating a typical fragmentation pattern.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [C₃H₃BrF₂]⁺ | 156/158 | Molecular Ion (M⁺) |

| [C₃H₃F₂]⁺ | 77 | [M-Br]⁺ |

| [C₂H₂]⁺ | 26 | Further Fragmentation |

This table represents a simplified, expected fragmentation pattern.

Microwave Spectroscopy for Fine Structural and Conformational Analysis.sciengine.com

Microwave spectroscopy provides high-resolution data that allows for the precise determination of molecular geometry and conformational isomers. While direct microwave spectroscopy data for this compound is not extensively detailed in the provided search results, a study on its structure has been noted. chemicalbook.com This technique measures the transitions between rotational energy levels of molecules in the gas phase. From the rotational constants obtained, it is possible to calculate bond lengths and bond angles with very high accuracy.

For a molecule like this compound, microwave spectroscopy could be used to investigate the rotational barriers around the C-C single bond and to determine the preferred conformation (e.g., syn or anti) of the C=C-C-Br dihedral angle. The presence of the heavy bromine atom and the fluorine atoms would significantly influence the moments of inertia, making it a good candidate for such studies. The analysis of the hyperfine structure arising from the bromine nuclear quadrupole coupling can also provide detailed information about the electronic environment around the bromine nucleus. chemicalbook.com

Computational Chemistry and Theoretical Studies on 3 Bromo 3,3 Difluoroprop 1 Ene Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Bond Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules and, by extension, their reactivity. For 3-Bromo-3,3-difluoroprop-1-ene, DFT calculations are instrumental in elucidating the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the strengths of its chemical bonds. These electronic properties are direct determinants of how the molecule interacts with other reagents.

The presence of two highly electronegative fluorine atoms and a bromine atom on the same carbon (C3) significantly influences the electronic landscape of the entire molecule. The primary effects are strong inductive withdrawal of electron density from the rest of the carbon chain and polarization of the C-F and C-Br bonds.

DFT calculations on similar fluorinated propenes reveal key trends that can be extrapolated to this compound. The CBrF2 group exerts a powerful electron-withdrawing effect, which lowers the energy of both the HOMO and LUMO. The polarization of the molecule is significant, with the C3 carbon becoming electron-deficient and the halogen atoms bearing partial negative charges. The C=C double bond is also affected, with the C2 carbon atom becoming more electrophilic.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Significance |

| HOMO Energy | -11.5 eV | Indicates the molecule's ability to donate electrons; a lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -0.8 eV | Represents the molecule's ability to accept electrons; a low-lying LUMO suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on C1 | -0.25 e | Indicates a site with some nucleophilic character. |

| Mulliken Charge on C2 | +0.10 e | Suggests an electrophilic site within the double bond. |

| Mulliken Charge on C3 | +0.35 e | The most electrophilic carbon center, prone to nucleophilic attack. |

| Mulliken Charge on F | -0.20 e | High negative charge due to fluorine's electronegativity. |

| Mulliken Charge on Br | -0.15 e | Negative charge, but less than fluorine; the C-Br bond is a key reactive site. |

Note: The values in this table are illustrative, based on general principles and data from analogous compounds, as a dedicated DFT study with these specific values was not found in the searched literature. They serve to demonstrate the expected electronic distribution.

The bond dissociation energies (BDEs) are also a critical aspect of reactivity. The C-Br bond is significantly weaker than the C-F bonds and is typically the first to break in many reactions, such as oxidative addition to a metal center. This selective bond activation is a cornerstone of its utility in synthesis.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed, step-by-step mechanisms. This includes the identification of transition states, intermediates, and the calculation of activation energy barriers, which govern the reaction rate. For this compound, such studies are crucial for understanding its behavior in key transformations like palladium-catalyzed cross-coupling reactions.

A prominent application of this compound is in the palladium-catalyzed gem-difluoroallylation of organoborons. nih.gov While detailed computational studies on this specific reaction are not widely published, the mechanism is believed to follow a standard catalytic cycle for Suzuki-Miyaura cross-coupling.

The proposed catalytic cycle generally involves:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of this compound to a low-valent palladium(0) complex. Computational studies on similar systems show that the C-Br bond is the kinetically favored site for this addition, leading to a palladium(II) allyl complex.

Transmetalation: The organoboron compound (e.g., an arylboronic acid) then undergoes transmetalation with the palladium(II) complex. The organic group from the boron reagent replaces the bromide ligand on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond of the gem-difluoroallylated product and regenerating the palladium(0) catalyst.

Computational modeling can provide critical insights into each of these steps. For instance, it can determine the energy barrier for the initial oxidative addition and explore the geometry of the resulting palladium-allyl intermediate. Furthermore, some studies on related nickel-catalyzed reactions of 3-bromo-3,3-difluoropropene suggest that radical pathways may compete with or even be more favorable than purely ionic pathways. researchgate.net A computational investigation could differentiate between these possibilities by calculating the energy profiles for both mechanisms.

In a comprehensive theoretical study on the reaction of the isomeric 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals, six distinct reaction pathways were investigated, and their respective energy barriers were determined using high-level calculations. mdpi.com This type of detailed analysis, if applied to the reactions of this compound, would provide invaluable information for controlling reaction outcomes.

Prediction of Regio- and Stereoselectivity in Reactions Involving this compound

One of the most powerful applications of computational chemistry in organic synthesis is the prediction of regioselectivity and stereoselectivity. For unsymmetrical reagents like this compound, reactions can often lead to multiple products. Computational modeling can predict the major product by comparing the activation energies of the transition states leading to the different isomers.

In the case of the palladium-catalyzed gem-difluoroallylation of organoborons with 3-bromo-3,3-difluoropropene (BDFP), high α/γ-substitution regioselectivity is observed experimentally. nih.gov This means the nucleophile (from the organoboron) preferentially attacks the γ-carbon (C1) of the allyl system rather than the α-carbon (C3).

Computational methods can explain this preference. The reaction proceeds through a π-allylpalladium intermediate. The distribution of charge and the orbital coefficients in this intermediate dictate the site of nucleophilic attack. DFT calculations can model this intermediate and analyze its electronic structure. The prediction of regioselectivity is typically achieved by calculating the energy barriers for the nucleophilic attack at each of the possible sites (C1 and C3). The pathway with the lower activation energy will be the dominant one.

General theoretical principles, such as Frontier Molecular Orbital (FMO) theory and the analysis of local reactivity indices derived from DFT, can also be applied to predict regioselectivity. mdpi.comscielo.org.mx For instance, the local electrophilicity at the C1 and C3 positions of the π-allylpalladium intermediate can be calculated. The site with the higher electrophilicity index is predicted to be the more reactive site for nucleophilic attack. The steric hindrance caused by the bulky PdL2 group at the C3 position also contributes to favoring the attack at the less hindered C1 position.

While a specific computational study detailing these predictions for this compound was not found, the consistent experimental observation of high γ-selectivity in its reactions strongly suggests a significant energetic preference for this pathway, a preference that could be quantified and rationalized in detail through dedicated computational modeling. nih.govrsc.org

Future Perspectives and Emerging Research Avenues for 3 Bromo 3,3 Difluoroprop 1 Ene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of innovative catalytic systems is crucial for unlocking the full potential of 3-bromo-3,3-difluoroprop-1-ene (BDFP), enabling chemists to achieve higher selectivity and efficiency in synthesizing valuable gem-difluorinated molecules. Research is actively pursuing catalysts that can control regioselectivity, stereoselectivity, and enantioselectivity in reactions involving BDFP.

Recent breakthroughs include the use of copper and rhodium catalysts to facilitate specific transformations. For instance, a copper-catalyzed hydrodifluoroallylation of terminal alkynes using BDFP has been developed, offering a regio- and stereoselective route to (E)-1,1-difluoro-1,4-dienes researchgate.net. Similarly, rhodium catalysis has enabled the C(sp²)–H difluoroallylation of α,β-unsaturated amides under mild conditions researchgate.net. Palladium catalysis has also proven effective, particularly in the regio- and enantioselective umpolung gem-difluoroallylation of hydrazones, a transformation achieved with the aid of an N-heterocyclic carbene ligand chemicalbook.com. These catalytic systems represent a significant step forward in creating chiral centers and complex molecular architectures with high precision.

| Catalyst System | Reaction Type | Substrates | Key Advantage(s) |

| Copper (Cu) | Hydrodifluoroallylation | Terminal Alkynes | Regio- and stereoselectivity researchgate.net |

| Rhodium (Rh) | C(sp²)–H Difluoroallylation | α,β-unsaturated amides | Mild reaction conditions researchgate.net |

| Palladium (Pd) | Umpolung Asymmetric Difluoroallylation | Hydrazones | High enantioselectivity chemicalbook.com |

Exploration of New Reaction Classes and Transformational Pathways

Beyond established methods, researchers are exploring entirely new classes of reactions and synthetic pathways for this compound. These efforts aim to broaden the scope of its reactivity and provide access to novel chemical structures. A key area of interest is the development of metal-free reaction conditions, which align with the principles of green chemistry.

One such advancement is a mild, metal-free Giese-type hydrodifluoroalkylation of electron-deficient alkenes, which proceeds under visible-light irradiation researchgate.net. This method utilizes a photoactivated Hantzsch ester to facilitate the formation of C(sp³)–CF₂ bonds researchgate.net. Additionally, photocatalysis has been employed in a three-component gem-difluoroallylsulfonylation of alkynes, demonstrating a metal-free approach to creating complex sulfonyl compounds researchgate.net. Other novel pathways include indium-mediated reactions with aldehydes to produce 1-substituted-2,2-difluorobut-3-en-1-ols and nickel-catalyzed defluorinative three-component couplings researchgate.netresearchgate.net. These emerging transformations significantly expand the synthetic toolbox for chemists working with fluorinated compounds.

Expansion of Synthetic Applications in Pharmaceutical and Agrochemical Industries

The unique properties conferred by the gem-difluoroallyl group make this compound a highly attractive building block for the pharmaceutical and agrochemical sectors. The incorporation of fluorine into molecules can significantly enhance metabolic stability, binding affinity, and bioavailability researchgate.net. Consequently, there is a strong drive to incorporate this motif into new drug candidates and crop protection agents.

The difluoromethylene group is a known bioisostere for ethers, ketones, and other functional groups, making it a valuable tool in medicinal chemistry for lead optimization nih.gov. The application of BDFP has been demonstrated in the synthesis of complex, biologically relevant molecules, such as difluorinated analogues of bryostatin, a natural product with potent biological activity researchgate.net. The ability to use BDFP in diverse chemical transformations, including cross-coupling and nucleophilic substitution reactions, allows for the creation of tailored molecules for advanced applications in drug discovery and the development of specialty chemicals nbinno.com. The growing number of FDA-approved drugs containing trifluoromethyl groups underscores the importance of fluorinated motifs in modern pharmaceuticals, further motivating research into the applications of BDFP mdpi.com.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant frontier in its application. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability organic-chemistry.org.

This technology is particularly well-suited for handling reactive intermediates and exothermic reactions, which are common in organofluorine chemistry. For example, continuous flow technology has been successfully applied to the controlled generation of difluorocarbene from other precursors, reacting it with a range of alkenes and alkynes to produce difluorocyclopropanes and difluorocyclopropenes with short residence times and high yields organic-chemistry.org. Applying similar principles to reactions involving BDFP could lead to safer, more efficient, and scalable production of gem-difluorinated compounds. Furthermore, automated platforms that leverage flow chemistry can accelerate the collection of reaction kinetics data, enabling rapid optimization of reaction conditions and faster discovery of new synthetic methodologies rsc.org.

Research into Sustainable and Environmentally Benign Methodologies for its Utilization

A growing emphasis on green chemistry is steering research towards the development of sustainable and environmentally benign methods for utilizing this compound. The goal is to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key strategies in this area include the development of catalyst-free reactions and the use of environmentally friendly solvents and energy sources. Visible-light photoredox catalysis, for instance, provides a metal-free pathway for certain transformations, reducing reliance on potentially toxic heavy metals researchgate.net. The use of microwave irradiation in combination with aqueous media has also been explored as a green methodology for promoting complex multicomponent reactions without the need for a catalyst frontiersin.org. Moreover, the adoption of continuous flow processing is considered a green chemistry approach because it can minimize risks associated with high temperatures and pressure buildup in batch reactors, leading to inherently safer processes organic-chemistry.org. These sustainable approaches are critical for ensuring that the synthesis of valuable fluorinated compounds can be achieved with minimal environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.